L-Leucine, L-valyl-L-alanyl-L-leucyl-L-phenylalanyl-L-valyl-L-alanyl-
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Overview
Description
L-Leucine, L-valyl-L-alanyl-L-leucyl-L-phenylalanyl-L-valyl-L-alanyl- is a complex peptide composed of multiple amino acids. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including cell signaling, immune responses, and as building blocks of proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-valyl-L-alanyl-L-leucyl-L-phenylalanyl-L-valyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like L-Leucine, L-valyl-L-alanyl-L-leucyl-L-phenylalanyl-L-valyl-L-alanyl- often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis of peptides with high purity and yield. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast, which then express the peptide.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Peptides can undergo substitution reactions, where specific amino acids are replaced with others to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: DTT or TCEP.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products Formed
Oxidation: Sulfoxides, disulfides.
Reduction: Free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Leucine, L-valyl-L-alanyl-L-leucyl-L-phenylalanyl-L-valyl-L-alanyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based vaccines.
Industry: Utilized in the production of peptide-based materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Leucine, L-valyl-L-alanyl-L-leucyl-L-phenylalanyl-L-valyl-L-alanyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, triggering a cascade of biochemical events that lead to its biological effects. For example, it may activate signaling pathways involved in cell growth, differentiation, or immune responses.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-alanine: A simple dipeptide composed of L-leucine and L-alanine.
L-alanyl-L-glutamine: A dipeptide with high water solubility and stability, used in clinical treatments.
L-Leucyl-L-phenylalanine: Another dipeptide with distinct properties and applications.
Uniqueness
L-Leucine, L-valyl-L-alanyl-L-leucyl-L-phenylalanyl-L-valyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s complexity allows for more intricate interactions with biological targets, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
193887-40-0 |
---|---|
Molecular Formula |
C37H61N7O8 |
Molecular Weight |
731.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C37H61N7O8/c1-19(2)16-26(41-31(45)23(9)39-35(49)29(38)21(5)6)33(47)42-27(18-25-14-12-11-13-15-25)34(48)44-30(22(7)8)36(50)40-24(10)32(46)43-28(37(51)52)17-20(3)4/h11-15,19-24,26-30H,16-18,38H2,1-10H3,(H,39,49)(H,40,50)(H,41,45)(H,42,47)(H,43,46)(H,44,48)(H,51,52)/t23-,24-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
KELUBMHVXQNKMI-JKXICQLPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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